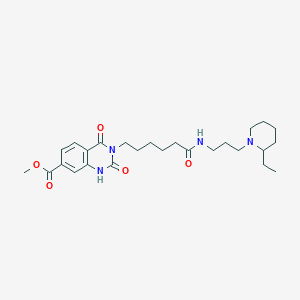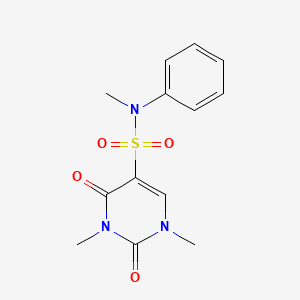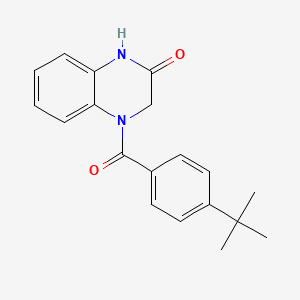![molecular formula C22H16ClN5O3S B3000945 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 536715-05-6](/img/structure/B3000945.png)
2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" is a complex molecule that appears to be related to various acetamide derivatives with potential applications in different fields such as corrosion inhibition and pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives involves multiple steps, including amidation reactions and 1,3-dipolar cycloaddition reactions. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives are synthesized via amidation of acyl chlorides with 2-aminopyridine . Similarly, the synthesis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide involves the reaction of 6-methyluracil with 2-chloromethyltiiran followed by a reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the orientation of substituent groups and their conformational behavior. For example, in one of the related compounds, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . Conformational analysis of another compound shows that the internal rotation of the thietanyl group is a key factor in its structure, as determined by X-ray analysis and computer modeling . These findings suggest that the molecular structure of the target compound would also exhibit specific orientations and conformational dynamics that could be analyzed similarly.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be inferred from the reactions they undergo during synthesis and their interactions in different environments. The provided papers do not detail specific reactions for the compound , but they do describe reactions such as amidation and 1,3-dipolar cycloaddition for related compounds . These reactions are crucial for the formation of the acetamide core and the attachment of various functional groups, which are likely relevant to the chemical behavior of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and substituent groups. The papers describe the characterization of synthesized compounds using techniques like FT-IR and NMR spectroscopy . Additionally, the corrosion prevention efficiencies of some derivatives in acidic and oil mediums have been investigated, indicating their potential application as corrosion inhibitors . These properties, including solubility, melting point, and reactivity, would need to be determined for the compound to fully understand its behavior and potential applications.
Eigenschaften
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O3S/c1-12-10-17(27-31-12)25-18(29)11-32-22-26-19-15-4-2-3-5-16(15)24-20(19)21(30)28(22)14-8-6-13(23)7-9-14/h2-10,24H,11H2,1H3,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURZYDWTORXCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-Methyltriazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3000865.png)
![Tert-butyl 2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3000867.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3000868.png)
![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/no-structure.png)
![Bicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B3000870.png)

![8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B3000877.png)

![1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3000880.png)
![2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B3000881.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3000882.png)
